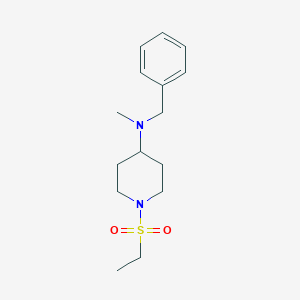![molecular formula C13H20N2O B247289 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide, also known as DPBE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPBE is a member of the amide family of compounds and is commonly used as a reagent in organic synthesis. It has also been shown to have potential applications in the fields of neuroscience and pharmacology.
Mechanism of Action
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has been shown to bind to the sigma-1 receptor with high affinity, leading to activation of downstream signaling pathways. The exact mechanism of action is still being studied, but it is thought that N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide may modulate the activity of ion channels and other proteins involved in cellular signaling.
Biochemical and Physiological Effects
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease. It has also been shown to modulate the activity of ion channels and other proteins involved in cellular signaling.
Advantages and Limitations for Lab Experiments
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has a number of advantages for use in lab experiments. It is a highly specific tool compound that can be used to study the role of the sigma-1 receptor in a variety of cellular processes. However, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to use in animal models. It also has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for research on N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands. Another area of interest is the use of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide in combination with other drugs to enhance its neuroprotective effects. Finally, there is interest in using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide as a tool compound to study the role of the sigma-1 receptor in various disease states, including Alzheimer's disease and schizophrenia.
Conclusion
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor and has potential applications in the fields of neuroscience and pharmacology. While N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has some limitations, it is a valuable tool compound for studying the role of the sigma-1 receptor in various cellular processes and disease states.
Synthesis Methods
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-pyridinylmagnesium bromide with 3,3-dimethylbutyryl chloride, followed by purification and isolation of the desired product.
Scientific Research Applications
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has been widely studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and regulation of ion channels. N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-11(2)10-13(16)15(3)9-7-12-6-4-5-8-14-12/h4-6,8,11H,7,9-10H2,1-3H3 |
InChI Key |
RJVFCVGNQIVJBF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N(C)CCC1=CC=CC=N1 |
Canonical SMILES |
CC(C)CC(=O)N(C)CCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)



amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)